

# 5-nitro-1H-indole-3-carbaldehyde chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B1295577

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## An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde

This guide provides a comprehensive overview of **5-nitro-1H-indole-3-carbaldehyde**, a versatile chemical compound significant in organic synthesis and medicinal chemistry.<sup>[1]</sup> It serves as a crucial intermediate in the development of various pharmaceuticals and agrochemicals due to the enhanced reactivity conferred by the nitro group.<sup>[1]</sup> Researchers utilize this compound in the synthesis of complex organic molecules, including potential anti-cancer agents, fluorescent probes, and advanced materials.<sup>[1]</sup>

IUPAC Name: **5-nitro-1H-indole-3-carbaldehyde**<sup>[2][3]</sup>

## Chemical Structure

The molecular structure of **5-nitro-1H-indole-3-carbaldehyde** consists of an indole ring system substituted with a nitro group at the 5-position and a carbaldehyde (or formyl) group at the 3-position.

Chemical structure of **5-nitro-1H-indole-3-carbaldehyde**

## Physicochemical Properties

A summary of the key quantitative data for **5-nitro-1H-indole-3-carbaldehyde** is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3][4][5][6]
Molecular Weight	190.16 g/mol	[1][2][4][5][6]
CAS Number	6625-96-3	[1][2][3][4][5][6][7]
Appearance	Light yellow to amber powder/crystal	[1][8]
Melting Point	308 °C (decomposes)	[8]
Purity	≥97-98%	[1][5][6][8]
Maximum Absorption (λ <sub>max</sub> )	312 nm (in Ethanol)	[8]
Topological Polar Surface Area (TPSA)	76 Å <sup>2</sup>	[5]
LogP	1.8886	[5]

## Experimental Protocols

This protocol describes the synthesis of **5-nitro-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction, using 5-nitroindole as the starting material.

Materials and Reagents:

- 5-nitroindole (500 mg, 3.08 mmol)
- Anhydrous N,N-dimethylformamide (DMF, 2.5 mL total)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- 50% (v/v) aqueous sodium hydroxide solution
- Ethanol-water (EtOH-H<sub>2</sub>O) system for recrystallization
- Argon gas

- Ice water

Procedure:

- Under an argon atmosphere, slowly add phosphorus oxychloride dropwise to 2 mL of dry N,N-dimethylformamide (DMF) with vigorous stirring, while cooling the reaction system to -20 °C.
- After stirring for 30 minutes at -20 °C, slowly add a solution of 5-nitroindole (500 mg, 3.08 mmol) dissolved in 0.5 mL of anhydrous DMF to the reaction mixture, maintaining the temperature at -20 °C.
- Allow the resulting yellow solution to stir at room temperature for 1 hour, during which a light yellow precipitate will be observed.
- Dilute the reaction mixture with DMF and add an equal volume of ice water.
- Adjust the pH of the solution to 9 by the dropwise addition of a 50% (v/v) aqueous sodium hydroxide solution.
- Reflux the resulting red solution and then allow it to stand at 4 °C overnight.
- Collect the precipitated crystals by filtration, wash them with cold water, and dry.
- Recrystallize the crude product from an ethanol-water (EtOH-H<sub>2</sub>O) system to yield the purified **5-nitro-1H-indole-3-carbaldehyde**.

Expected Yield: 574 mg (98%)

Characterization (<sup>1</sup>H-NMR):

- Solvent: DMSO-d<sub>6</sub>
- Frequency: 400 MHz
- Chemical Shifts (δ ppm): 7.69 (d, J = 9.0 Hz, 1H), 8.12 (dd, J = 2.3 Hz, 1H), 8.54 (s, 1H), 8.91 (d, 1H), 9.99 (s, 1H).[\[7\]](#)

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